2,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride
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Overview
Description
2,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the reaction of 2,4-dimethylpyrazole with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
2,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylpyrazole: A precursor in the synthesis of the target compound.
1-methyl-2-pyrrolecarboxaldehyde: Another precursor used in the synthesis.
Pyrazole derivatives: A broad class of compounds with similar structural features.
Uniqueness
2,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C11H17ClN4 |
---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
2,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H16N4.ClH/c1-9-7-13-15(3)11(9)12-8-10-5-4-6-14(10)2;/h4-7,12H,8H2,1-3H3;1H |
InChI Key |
LTZGPDMCZGIFLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC=CN2C.Cl |
Origin of Product |
United States |
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